(+)-Withaphysalin D (+)-Withaphysalin D
Brand Name: Vulcanchem
CAS No.: 91599-21-2
VCID: VC18633183
InChI: InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5-6,8,18-20,22,32H,7,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27?,28+/m0/s1
SMILES:
Molecular Formula: C28H34O6
Molecular Weight: 466.6 g/mol

(+)-Withaphysalin D

CAS No.: 91599-21-2

Cat. No.: VC18633183

Molecular Formula: C28H34O6

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

(+)-Withaphysalin D - 91599-21-2

Specification

CAS No. 91599-21-2
Molecular Formula C28H34O6
Molecular Weight 466.6 g/mol
IUPAC Name (1R,2R,5S,6R,12S,13R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-diene-8,14-dione
Standard InChI InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5-6,8,18-20,22,32H,7,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27?,28+/m0/s1
Standard InChI Key LNINXSFPCHLADE-OZKLRMFXSA-N
Isomeric SMILES CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4(C3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C(=O)O2)O)C)C
Canonical SMILES CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C(=O)O2)O)C)C

Introduction

Structural Characteristics and Chemical Properties

The structural elucidation of (+)-Withaphysalin D reveals a tetracyclic ergostane backbone with two lactone rings: a δ-lactone at C-22/C-26 and a γ-lactone at C-18/C-20 . Key features include:

Table 1: Structural Data for (+)-Withaphysalin D

PropertyValue
Molecular formulaC28H34O6C_{28}H_{34}O_6
Molecular weight490.56 g/mol
Lactone ringsδ-lactone (C-22/C-26), γ-lactone (C-18/C-20)
Stereochemistry5β,6β-epoxy; 22R,23R configuration

Nuclear magnetic resonance (NMR) analysis confirms the presence of four methyl groups, two carbonyl carbons (δC\delta_C 170.2, 169.8), and multiple oxygenated methine signals . The compound’s crystallinity and solubility in polar organic solvents (e.g., methanol, dimethyl sulfoxide) facilitate its isolation and purification.

Natural Sources and Extraction Methods

(+)-Withaphysalin D is primarily extracted from the aerial parts of Physalis minima, a medicinal herb traditionally used in China for treating inflammatory conditions . The extraction protocol involves:

  • Ethanol Extraction: Dried plant material is ultrasonicated with 95% ethanol (3 × 2 hours).

  • Resin Chromatography: Crude extract is fractionated using D101 macroporous resin, eluted with ethanol-water gradients.

  • Medium-Pressure Liquid Chromatography (MPLC): Active fractions are further purified via silica gel columns with dichloromethane-methanol eluents.

  • Preparative HPLC: Final isolation employs 50% methanol-water mobile phases to yield pure (+)-Withaphysalin D (4.7 mg from 3 kg plant material) .

This multi-step process ensures high purity (>95%) but highlights challenges in scalability due to low natural abundance.

Pharmacological Activities and Mechanisms of Action

Anti-Inflammatory Activity

(+)-Withaphysalin D demonstrates potent inhibition of lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophages. Key findings include:

Table 2: Anti-Inflammatory Activity of (+)-Withaphysalin D and Analogues

CompoundIC50_{50} (μM)
(+)-Withaphysalin D3.91
Withaminima B8.68
Withaphysalin A22.26
Dihydrowithaphysalin C16.52
Positive Control (L-NMMA)36.40

Mechanistically, (+)-Withaphysalin D suppresses inducible nitric oxide synthase (iNOS) expression by blocking NF-κB nuclear translocation, thereby reducing pro-inflammatory cytokine synthesis .

Cytotoxic and Apoptotic Effects

Preliminary studies suggest selective cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) at concentrations >10 μM, though detailed mechanisms remain under investigation .

Comparative Analysis with Related Compounds

(+)-Withaphysalin D outperforms structurally similar withaphysalins in anti-inflammatory assays (Table 2). Its enhanced activity correlates with:

  • Lactone Ring Substitution: The δ-lactone at C-22/C-26 enhances binding to cellular targets compared to γ-lactone variants.

  • Oxygenation Pattern: Additional hydroxyl groups at C-5 and C-6 improve solubility and membrane permeability.

In contrast, Withaphysalin A’s lower potency (IC50_{50} = 22.26 μM) may stem from reduced stereochemical specificity .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying hydroxyl and lactone groups to improve bioavailability.

  • In Vivo Toxicology: Assessing acute/chronic toxicity in rodent models.

  • Drug Delivery Systems: Encapsulation in nanoparticles to overcome poor water solubility.

  • Synthetic Biology: Engineering microbial hosts (e.g., Saccharomyces cerevisiae) for sustainable production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator